4-Cyclohexylaminomethyl-1H-quinolin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

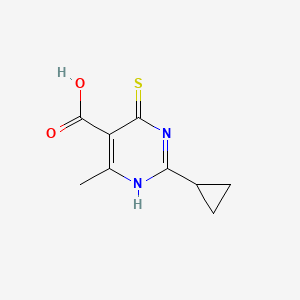

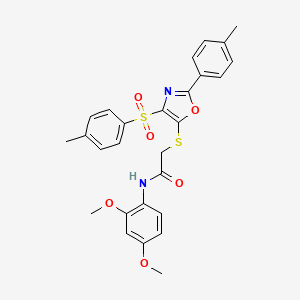

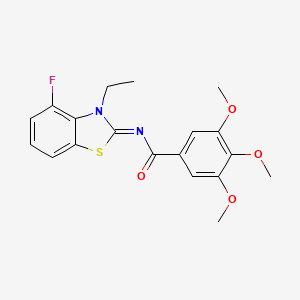

4-Cyclohexylaminomethyl-1H-quinolin-2-one is a chemical compound with the molecular formula C16H20N2O . It has a molecular weight of 256.34 .

Molecular Structure Analysis

The InChI code for 4-Cyclohexylaminomethyl-1H-quinolin-2-one is 1S/C16H20N2O/c19-16-10-12(11-17-13-6-2-1-3-7-13)14-8-4-5-9-15(14)18-16/h4-5,8-10,13,17H,1-3,6-7,11H2,(H,18,19) .Scientific Research Applications

Allosteric Modulation of the A3 Adenosine Receptor

"4-Arylamino and 2-cycloalkyl (including amino substitution) modifications in a series of 1H-imidazo[4,5-c]quinolin-4-amine derivatives have been investigated as allosteric modulators of the human A3 adenosine receptor (AR). These modifications have shown to enhance the maximum functional efficacy of the A3AR agonist Cl-IB-MECA in G protein binding assays, suggesting a potential for designing derivatives with enhanced positive or negative allosteric A3AR activity" (Kim et al., 2009).

Synthesis of Heterocyclic Compounds

"A novel application of the Ugi reaction in the synthesis of heterocyclic compounds has been described. Substituted quinolin-2-(1H)-ones have been synthesized through one-pot sequential Ugi four-component condensation and intramolecular Knoevenagel cyclization, demonstrating an efficient method for constructing these heterocycles from simple precursors" (Marcaccini et al., 2004).

Anticancer and Radioprotective Agents

"4-(5,5-Dimethyl-3-oxo-cyclohex-1-enylamino)benzenesulfonamide and its derivatives have been synthesized and evaluated for in vitro anticancer activity. Certain compounds showed significant cytotoxic activity, and one derivative exhibited in vivo radioprotective activity against γ-irradiation in mice, highlighting their potential as anticancer and radioprotective agents" (Ghorab et al., 2008).

Photoinduced and N-bromosuccinimide-mediated Cyclization

"An efficient synthesis of quinoxalin-2(1H)-ones or spiro[cyclohexene-1,2'-imidazol]-4'-ones has been achieved through visible light-induced and N-bromosuccinimide-mediated cyclization of 2-azido-N-phenylacetamides. This process showcases the potential for regioselective cyclization influenced by substituents, offering a route to diverse quinolin-2-one derivatives" (Li et al., 2013).

Novel Synthetic Pathways

"Studies on novel synthetic pathways, including the microwave-assisted synthesis of biologically active quinolin-2(1H)-ones, and the utilization of palladium-catalyzed cross-coupling chemistry, demonstrate advanced methods for functionalizing these compounds for potential therapeutic applications" (Glasnov et al., 2005).

Safety and Hazards

properties

IUPAC Name |

4-[(cyclohexylamino)methyl]-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c19-16-10-12(11-17-13-6-2-1-3-7-13)14-8-4-5-9-15(14)18-16/h4-5,8-10,13,17H,1-3,6-7,11H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLQBYKKRJNSRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC2=CC(=O)NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(ethylsulfanyl)butan-2-yl]-2-fluoro-N-methylpyridine-4-carboxamide](/img/structure/B2606133.png)

![N-(3,5-dimethoxyphenyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2606134.png)

![N-(2,5-dimethoxyphenyl)-2-(3-oxo-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2606137.png)

![N-(2,4-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2606153.png)